3-(4-Methylphenyl)isoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)isoquinolin-4-ol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a p-tolyl group (a benzene ring with a methyl group) attached to the isoquinoline structure. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)isoquinolin-4-ol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the palladium-catalyzed coupling of o-iodobenzaldehyde with aryl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of rhodium or ruthenium catalysts in C-H activation and annulation reactions has been shown to be effective in producing isoquinoline derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)isoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(p-Tolyl)isoquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)isoquinolin-4-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, they can modulate neurotransmitter receptors and ion channels, contributing to their neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-Isoquinolinol: Another isoquinoline derivative with similar structural features but different functional groups.
Quinoline Derivatives: Compounds such as quinoline and its derivatives share a similar bicyclic structure but differ in their nitrogen atom placement and functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with a saturated ring structure.
Uniqueness
3-(p-Tolyl)isoquinolin-4-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interactions with biological targets and improve its pharmacokinetic properties compared to other isoquinoline derivatives .
Properties
CAS No. |
60058-28-8 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)isoquinolin-4-ol |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-16(18)14-5-3-2-4-13(14)10-17-15/h2-10,18H,1H3 |
InChI Key |
BCUGDYGNJZRILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.